Remifentanil Acid Hydrochloride is a potent opioid analgesic primarily used in anesthesia. It is characterized by its ultra-short-acting properties, making it particularly effective for pain management during surgical procedures. This compound is a synthetic derivative of fentanyl, designed to provide rapid analgesia with minimal residual effects post-operation. Remifentanil specifically targets the mu-opioid receptors in the central nervous system, leading to decreased pain perception and sedation.
Remifentanil Acid Hydrochloride is classified as a small molecule drug and falls under the category of opioids. It is listed as a controlled substance in various jurisdictions due to its potential for abuse and dependence. The compound is marketed under the brand name Ultiva and has been approved for clinical use in multiple countries, including the United States and European nations .
The synthesis of Remifentanil Acid Hydrochloride involves several complex chemical reactions. The primary methods include:
These methods are refined to optimize yield and purity, with particular attention paid to reaction conditions such as temperature and solvent choice.
The molecular formula for Remifentanil Acid Hydrochloride is , with a molar mass of approximately 412.91 g/mol. The structure features a piperidine ring substituted with various functional groups that contribute to its pharmacological activity.
The compound's structural data can be represented in various formats including SMILES and InChI notations:
Cl.CCC(=O)N(C1=CC=CC=C1)C1(CCN(CCC(=O)OC)CC1)C(=O)OC
InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;1H
Remifentanil undergoes various chemical reactions during its synthesis and metabolism:
Understanding these reactions is crucial for optimizing synthesis pathways and ensuring high-quality production.
Remifentanil functions primarily as a mu-opioid receptor agonist. Upon administration, it binds to these receptors in the central nervous system, leading to:
The onset of action is rapid, typically within 90 seconds, with effects dissipating swiftly due to rapid metabolism by nonspecific esterases . This characteristic makes remifentanil particularly useful in surgical settings where quick recovery from anesthesia is desired.
Remifentanil Acid Hydrochloride exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and suitability for intravenous administration.
Remifentanil Acid Hydrochloride is predominantly used in medical settings as an anesthetic agent due to its rapid onset and short duration of action. It is particularly beneficial for:
Research continues into optimizing its use and exploring additional therapeutic applications within pain management frameworks .
By understanding the detailed aspects of Remifentanil Acid Hydrochloride—from synthesis to mechanism of action—medical professionals can better utilize this compound within clinical practice while ensuring patient safety and efficacy.
The construction of remifentanil’s 4-anilidopiperidine core relies heavily on Michael addition reactions, enabling efficient C-N bond formation critical for establishing the molecule’s tertiary amine architecture. This method involves the nucleophilic addition of secondary amines to acrylonitrile derivatives, followed by hydrogenation to yield functionalized piperidine intermediates. A key intermediate, 1-(2-cyanoethyl)-4-(N-phenylpropionamido)piperidine-4-carboxylate, is synthesized via the addition of methyl acrylate to methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate in acetonitrile at 50°C for 2 hours [9]. This step achieves moderate yields (60–75%) but requires precise stoichiometric control to minimize oligomerization side products [3] [7].
Solvent selection profoundly influences reaction kinetics and byproduct profiles. Polar aprotic solvents like acetonitrile or DMF enhance nucleophilicity and reduce reaction times, while protic solvents (e.g., methanol) promote competing hydrolysis. Catalytic bases such as potassium carbonate (5–10 mol%) optimize pH-dependent cyclization efficiency, though excessive alkalinity accelerates ester hydrolysis [7] [9]. Post-addition, catalytic hydrogenation (Pd/C, H₂, 50–60 psi) selectively reduces nitriles to primary amines, forming the 4-carbomethoxy-4-(N-phenylpropionamido)piperidine precursor essential for remifentanil’s piperidine backbone [6].
Table 1: Optimization of Michael Addition Conditions for Piperidine Intermediate
Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Major Byproduct |
---|---|---|---|---|---|
Acetonitrile | K₂CO₃ (5 mol%) | 50 | 2 | 75 | Di-alkylated adduct (8%) |
DMF | None | 80 | 1.5 | 68 | Ester hydrolysis (12%) |
Toluene/Water | K₂CO₃ (10 mol%) | 25 | 4 | 60 | Oligomers (15%) |
Methanol | Triethylamine | 40 | 3 | 55 | Methyl ester transesterification (20%) |
Data synthesized from [3] [7] [9]
Incorporation of the C-1 methyl propionate group necessitates regioselective esterification under conditions that preserve the labile piperidine and anilide functionalities. Two primary methodologies dominate industrial processes: carbodiimide-mediated coupling and direct alkylation of carboxylic acid intermediates.
Carbodiimide approaches (e.g., DCC/DMAP) activate the propionic acid moiety for condensation with piperidine alcohols, yielding methyl propionate linkages with >90% purity. However, this method generates insoluble dicyclohexylurea byproducts that complicate purification and scale-up [1] [6]. In contrast, direct alkylation using methyl iodide or dimethyl sulfate in acetone/triethylamine systems achieves comparable yields (85–92%) with simpler workups. Critical parameters include:
Notably, patents highlight in situ transesterification as a scalable alternative: treating propionic acid precursors with methanol and sulfuric acid (0.5 wt%) at 60°C achieves 95% conversion within 4 hours, with gaseous CO₂ purging to prevent oxidation [1] [3]. This method eliminates alkyl halide byproducts but requires anhydrous conditions to avert hydrolysis.
Table 2: Esterification Method Comparison for Methyl Propionate Installation
Method | Reagent | Solvent | Temperature (°C) | Yield (%) | Key Impurity |
---|---|---|---|---|---|
Carbodiimide Coupling | DCC/DMAP | DCM | 0–25 | 92 | Dicyclohexylurea (5%) |
Direct Alkylation | CH₃I, K₂CO₃ | Acetone | 40 | 88 | Quaternary ammonium salt (7%) |
In Situ Transesterification | H₂SO₄, MeOH | Methanol | 60 | 95 | Methyl ether (3%) |
Anhydride Activation | (CH₃CO)₂O, pyridine | THF | 50 | 78 | Acetylated amine (10%) |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3